molecular formula C17H12Cl2N2O3S B5909232 N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide

Cat. No. B5909232
M. Wt: 395.3 g/mol
InChI Key: DFIUPFMEJSEMLL-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide, also known as DBS, is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a hydrazide derivative that has been synthesized and studied for its biological and physiological effects.

Mechanism of Action

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide acts as a fluorescence probe by reacting with ROS to form a fluorescent compound. The fluorescence intensity of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide is proportional to the amount of ROS present in the cell. This allows researchers to measure ROS levels in real-time and study their effects on cellular processes.
Biochemical and Physiological Effects:
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function.

Advantages and Limitations for Lab Experiments

One advantage of using N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide as a fluorescence probe is its specificity for ROS. This allows researchers to measure ROS levels without interference from other cellular components. However, N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has limitations in terms of its stability and sensitivity. It is sensitive to light and may degrade over time, leading to inaccurate measurements.

Future Directions

1. Further studies on the stability and sensitivity of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide as a fluorescence probe.
2. Development of new derivatives of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide with improved properties.
3. Investigation of the potential use of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide in the treatment of oxidative stress-related diseases.
4. Exploration of the mechanism of action of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide in inducing apoptosis in cancer cells.
5. Development of new methods for the synthesis of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide and its derivatives.

Synthesis Methods

The synthesis of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide involves the condensation of 5-(2,4-dichlorophenyl)-2-furaldehyde and benzenesulfonyl hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.

Scientific Research Applications

N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a crucial role in cellular signaling and are involved in various physiological processes. The ability of N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}benzenesulfonohydrazide to detect ROS in live cells makes it a valuable tool for studying the role of ROS in disease and aging.

properties

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3S/c18-12-6-8-15(16(19)10-12)17-9-7-13(24-17)11-20-21-25(22,23)14-4-2-1-3-5-14/h1-11,21H/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIUPFMEJSEMLL-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.